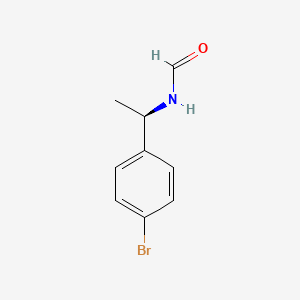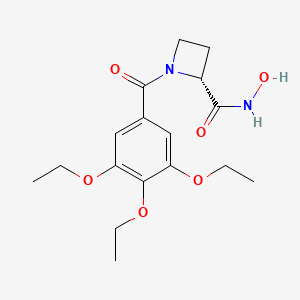![molecular formula C16H18N2O B12607735 2-[Methyl(2-phenylethyl)amino]benzamide CAS No. 651328-29-9](/img/structure/B12607735.png)
2-[Methyl(2-phenylethyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(2-phenylethyl)amino]benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom of the amine group, which is further connected to a phenylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2-phenylethyl)amino]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. The reaction is performed at mild conditions, making it suitable for various functionalized molecules.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Methyl(2-phenylethyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature, pressure, and the presence of catalysts. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may require the presence of a solvent like tetrahydrofuran (THF) and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(2-phenylethyl)amino]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Industry: It is used in the production of pharmaceuticals, plastics, and rubber.
Wirkmechanismus
The mechanism of action of 2-[Methyl(2-phenylethyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzamide derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Methylbenzamide
Uniqueness
2-[Methyl(2-phenylethyl)amino]benzamide is unique due to its specific structural features, such as the presence of a phenylethyl group attached to the amine nitrogen. This structural uniqueness may contribute to its distinct chemical and biological properties compared to other benzamide derivatives .
Eigenschaften
CAS-Nummer |
651328-29-9 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
2-[methyl(2-phenylethyl)amino]benzamide |
InChI |
InChI=1S/C16H18N2O/c1-18(12-11-13-7-3-2-4-8-13)15-10-6-5-9-14(15)16(17)19/h2-10H,11-12H2,1H3,(H2,17,19) |
InChI-Schlüssel |
UNSGAEODWFCLCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=CC=C1)C2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)






![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetonitrile](/img/structure/B12607704.png)

![9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane](/img/structure/B12607719.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)


